molecular formula C18H21N3O2 B10983770 2-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

2-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B10983770
M. Wt: 311.4 g/mol
InChI Key: GQYMXGLTZPMOEF-UHFFFAOYSA-N
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Description

2-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound features a pyridazinone core substituted with a phenyl group and an azepane moiety. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions using phenyl halides or phenylboronic acids.

    Attachment of the Azepane Moiety: The azepane moiety can be attached through nucleophilic substitution reactions involving azepane derivatives and suitable leaving groups on the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: The phenyl group and the azepane moiety can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating mixtures (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring or the azepane moiety.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological assays, particularly for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, analgesic, and antimicrobial properties, making it a candidate for drug development.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(piperidin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(2-(morpholin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: Contains a morpholine ring instead of an azepane ring.

    2-(2-(pyrrolidin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: Features a pyrrolidine ring in place of the azepane ring.

Uniqueness

2-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C18H21N3O2/c22-17-11-10-16(15-8-4-3-5-9-15)19-21(17)14-18(23)20-12-6-1-2-7-13-20/h3-5,8-11H,1-2,6-7,12-14H2

InChI Key

GQYMXGLTZPMOEF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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